[5-(Methoxymethyl)furan-2-yl]methanamine
Description
[5-(Methoxymethyl)furan-2-yl]methanamine is a furan-derived primary amine featuring a methoxymethyl substituent at the 5-position of the furan ring.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
[5-(methoxymethyl)furan-2-yl]methanamine |
InChI |
InChI=1S/C7H11NO2/c1-9-5-7-3-2-6(4-8)10-7/h2-3H,4-5,8H2,1H3 |
InChI Key |
QVFDAZZILIZTSE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(O1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Methoxymethyl)furan-2-yl]methanamine typically involves the reaction of 5-(methoxymethyl)furan-2-carbaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(Methoxymethyl)furan-2-yl]methanamine can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 5-(methoxymethyl)furan-2-carboxylic acid.
Reduction: Formation of 5-(methoxymethyl)furan-2-ylmethanol.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [5-(Methoxymethyl)furan-2-yl]methanamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in studies related to enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring compounds.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [5-(Methoxymethyl)furan-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with active sites, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key structural features and properties of [5-(Methoxymethyl)furan-2-yl]methanamine and its analogs:
*Inferred properties based on analogs.
Pharmacokinetic and Toxicity Considerations
- Solubility : Methoxymethyl derivatives are more lipophilic than hydroxymethyl analogs but less hydrophobic than chlorophenyl-substituted compounds, balancing membrane permeability and aqueous solubility.
- Metabolic Stability : Ether groups (methoxymethyl) resist enzymatic hydrolysis better than esters or hydroxymethyl groups .
- Toxicity : Computational predictions () suggest low hepatotoxicity for furan-methanamines, though substituents like chlorophenyl may introduce off-target effects .
Biological Activity
[5-(Methoxymethyl)furan-2-yl]methanamine is a furan-based compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 5-methoxymethylfuran with appropriate amines under controlled conditions. Several synthetic routes have been explored, including:
- Direct Amination : Reacting 5-methoxymethylfuran with amines in the presence of catalysts.
- Multicomponent Reactions : Utilizing one-pot reactions to combine furan derivatives with amine components.
- Hydrogenation Processes : Reducing intermediates to achieve desired amine functionalities.
Biological Activity
The biological activity of this compound has been evaluated in various studies highlighting its potential anticancer and antibacterial properties.
Anticancer Activity
Research indicates that derivatives of furan compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related furan derivatives can inhibit the growth of HeLa and HepG2 cells, with IC50 values indicating effective concentrations for cell inhibition.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HeLa | TBD |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | 62.37 |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | HepG2 | 149.08 |
Antibacterial Activity
The compound has also shown promise as an antibacterial agent. Studies report effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting significant antibacterial potential.
| Bacteria Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 500 |
| E. coli | 250 |
| Bacillus subtilis | 250 |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cell proliferation and metabolism.
- Induction of Apoptosis : It could trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Bacterial Cell Walls : Its structure may allow it to penetrate bacterial membranes, disrupting cellular integrity.
Case Studies
Recent studies have focused on the synthesis and evaluation of various derivatives related to this compound:
-
Study on Methyl Derivatives : A study assessed the anticancer activity of methyl derivatives against HeLa cells, revealing a correlation between structural modifications and increased potency.
- Findings : The presence of hydroxymethyl groups enhanced cytotoxicity.
-
Antibacterial Evaluation : Research conducted on furan derivatives demonstrated varying degrees of antibacterial activity against common pathogens.
- Findings : Compounds with specific substitutions showed improved efficacy against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
